molecular formula C9H13N3O2 B11902300 Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Cat. No.: B11902300
M. Wt: 195.22 g/mol
InChI Key: SCWCURQZFUGOHD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its pyrimidine ring substituted with ethyl, methyl, and methylamino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrimidine with methylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s neuroprotective properties are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group, in particular, enhances its potential as a neuroprotective and anti-inflammatory agent compared to other similar compounds .

Biological Activity

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is a compound of significant interest within medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and comparative analysis with related compounds.

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • Structure : Characterized by a pyrimidine ring with an ethyl ester and a methylamino group.

Biological Activity Overview

This compound exhibits various biological activities, making it a subject of extensive research. Key areas of interest include:

  • Antimicrobial Activity : Studies have shown that this compound interacts with enzymes and receptors involved in inflammatory responses, suggesting potential antimicrobial properties. It has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Anticancer Potential : Preliminary investigations indicate that the compound may possess anticancer properties. Its structural features allow for interactions with cellular pathways that could inhibit tumor growth. SAR studies suggest that modifications in the pyrimidine structure can enhance its potency against cancer cell lines .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action .

Anticancer Activity

In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated promising antiproliferative effects, particularly in colorectal cancer models:

Cell LineIC50 (nM)
HCT116<10
A431<20

The structure-activity relationship analysis revealed that specific substitutions on the pyrimidine core significantly influenced the compound's potency, emphasizing the importance of optimizing chemical structures for enhanced biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that include condensation and cyclization processes. Common synthetic routes include:

  • Condensation Reactions : Involving ethyl acetoacetate and urea under acidic conditions.
  • Cyclization : Utilizing various catalysts to facilitate the formation of the pyrimidine ring.

These synthetic strategies not only yield the target compound but also allow for the exploration of structural analogs that may exhibit improved biological properties .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features and potential enhancements in biological activity:

Compound NameKey Differences
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylateContains a fluorophenyl group, enhancing lipophilicity
Ethyl 2-(methylamino)-4-(propan-2-yl)pyrimidine-5-carboxylateFeatures an isopropyl group affecting steric properties
Ethyl 4-(methylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylateContains a methylsulfinyl group influencing reactivity

These analogs provide insights into how structural modifications can lead to variations in biological activity and pharmacological profiles.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-11-9(10-3)12-6(7)2/h5H,4H2,1-3H3,(H,10,11,12)

InChI Key

SCWCURQZFUGOHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC

Origin of Product

United States

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